molecular formula C23H18N4O2S B2587185 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900006-07-7

4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2587185
CAS No.: 900006-07-7
M. Wt: 414.48
InChI Key: OMFUMXICTBMKLI-UHFFFAOYSA-N
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Description

4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a sophisticated small molecule of significant interest in medicinal chemistry and neuroscience research. This benzothiazole-based compound features a core benzo[d]thiazol structure, a privileged scaffold in drug discovery known for its diverse pharmacological properties and presence in several therapeutic agents . The molecular structure, with a formula of C23H18N4O2S and a molecular weight of 414.5 g/mol, integrates key pharmacophoric elements including a 4-cyanobenzamide moiety and a 4-methoxy-7-methylbenzothiazole group, linked through a tertiary amine with a pyridinylmethyl substituent . This compound is structurally related to a class of molecules that have demonstrated potent activity as positive allosteric modulators (PAMs) of G-protein-coupled receptors (GPCRs), particularly the muscarinic acetylcholine M4 receptor (M4R) . Compounds within this structural class, such as the closely related ML293, have shown excellent selectivity for the M4 receptor subtype, good brain penetrance in preclinical models, and favorable pharmacokinetic profiles, making them valuable chemical tools for probing cholinergic signaling in the central nervous system . Research into M4 PAMs is focused on developing novel therapeutic strategies for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders, by offering a mechanism to fine-tune dopaminergic and glutamatergic neurotransmission without the broad side effects associated with direct receptor activation. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-15-6-11-19(29-2)20-21(15)30-23(26-20)27(14-18-5-3-4-12-25-18)22(28)17-9-7-16(13-24)8-10-17/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFUMXICTBMKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H18N4O2S
  • Molecular Weight : 414.48 g/mol
  • CAS Number : 941914-12-1

The structural features of the compound include a cyano group, a methoxy group, and a benzothiazole moiety, which are believed to contribute significantly to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds featuring thiazole rings exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor cell proliferation.

Research Findings

  • Inhibitory Effects on Cancer Cell Lines :
    • The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, similar thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, suggesting that modifications in the molecular structure can enhance activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular dynamics simulations have suggested that interactions with proteins involved in cancer progression are critical .

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Case Studies

  • Inhibition of COX Enzymes :
    • Compounds similar to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide have shown potential in reducing inflammation by inhibiting COX-1 and COX-2 enzymes, which play pivotal roles in the inflammatory response .
  • Comparative Analysis :
    • In comparative studies, thiazole derivatives have been shown to outperform traditional anti-inflammatory drugs in specific assays, indicating a promising therapeutic profile .

Summary of Biological Activities

Compound NameBiological ActivityIC50 ValuesMechanism
4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideAnticancer< 2 µg/mLInduction of apoptosis
Similar Thiazole DerivativesAnti-inflammatoryVariesCOX inhibition

Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamideC23H18N4O2SAnticancer
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesC22H25N3O2SAnti-inflammatory

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Thiazole derivatives have been recognized for their ability to inhibit tumor cell proliferation.

Inhibitory Effects on Cancer Cell Lines :

  • The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, suggesting that structural modifications can enhance activity.

Mechanism of Action :

  • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular dynamics simulations have indicated critical interactions with proteins involved in cancer progression.

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of COX Enzymes :

  • Similar compounds have shown potential in reducing inflammation by inhibiting COX-1 and COX-2 enzymes, which play pivotal roles in the inflammatory response.

Anticancer Research

A study evaluating the anticancer properties of thiazole derivatives revealed that modifications in the molecular structure significantly impacted their efficacy against various cancer types. The findings suggest that compounds similar to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide could be promising candidates for further development in cancer therapy.

Anti-inflammatory Research

Research has shown that thiazole-based compounds exhibit anti-inflammatory effects by targeting COX enzymes. A comparative analysis indicated that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering fewer side effects.

Summary of Biological Activities

Compound NameBiological ActivityIC50 ValuesMechanism
This compoundAnticancer< 2 µg/mLInduction of apoptosis
Similar Thiazole DerivativesAnti-inflammatoryVariesCOX inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Key Substituents Target Potency (EC50/IC50) Brain Penetration (B:P Ratio) Clearance (mL/min/kg)
Target Compound Benzothiazole 4-OMe, 7-Me, pyridin-2-ylmethyl Likely M4* Not reported Not reported Not reported
ML293 Benzothiazole 4-OMe, 7-Me, isonicotinamide M4 PAM 2.8 µM (ACh shift) 0.85 (brain:plasma) 11.5 (rat)
Compound 8 Benzothiazole-triazole Triazole-phenoxy linker Multitarget (Alzheimer’s) Not reported Not reported Not reported
Compound 5207 Benzothiazole 4-OMe, 7-Me, morpholinoethyl Unspecified Not reported Not reported Not reported
Compound 5205 Benzothiazole 4-OMe, 7-Me, morpholinopropyl Unspecified Not reported Not reported Not reported

Notes:

  • ML293: A structurally related M4-positive allosteric modulator (PAM) with a benzothiazole core and isonicotinamide side chain. It exhibits a 14-fold leftward shift in ACh potency, low clearance (11.5 mL/min/kg in rats), and significant brain penetration (brain levels ~10 µM) .
  • Benzothiazole Modifications : Removal of the 4-methoxy or 7-methyl groups (e.g., compound 50) abolished activity in ML293 analogs, highlighting their indispensability . Similarly, replacing benzothiazole with thiazolo[5,4-b]pyridine rendered compounds inactive .
  • Triazole-Linked Analogs (e.g., Compound 8 ): These multitarget ligands for Alzheimer’s disease feature triazole spacers and higher molecular weights (e.g., C35H30N7O4S2) but lack the pyridine or morpholine side chains seen in the target compound. Their high melting points (>280°C) suggest reduced solubility compared to the target compound.

Pharmacokinetic and Selectivity Profiles

  • ML293 : Demonstrated moderate metabolic stability (human CLhep = 14.9 mL/min/kg) and high plasma protein binding (99% in humans). Its brain:plasma ratio (0.85) and absolute brain concentration (~10 µM) make it superior to earlier M4 PAMs .
  • Target Compound Analogs (5207, 5205): While pharmacokinetic data are unavailable, the morpholine side chains in these analogs may enhance solubility but reduce CNS penetration compared to the pyridin-2-ylmethyl group due to increased polarity .
  • Triazole Derivatives: No in vivo data are reported, but their large size and polar triazole linkers likely limit blood-brain barrier permeability compared to the target compound .

Critical Analysis of Structural Determinants

  • Benzothiazole Core : Essential for activity across all analogs. The 4-methoxy and 7-methyl groups optimize steric and electronic interactions with M4 receptor allosteric sites .
  • Amide vs. Urea/Sulfonamide : Only benzamide derivatives (e.g., ML293, target compound) retain potency, likely due to hydrogen-bonding capabilities .
  • Side Chain Variations: Pyridin-2-ylmethyl (target compound): May balance lipophilicity and CNS penetration. Triazole (Compound 8): Introduces rigidity but may hinder membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide?

  • Methodology : Multi-step organic synthesis involving coupling reactions, such as amide bond formation between benzo[d]thiazole derivatives and pyridinylmethyl amines. Key steps include:

  • Intermediate preparation : Synthesis of 4-methoxy-7-methylbenzo[d]thiazol-2-amine via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Coupling : Use of coupling agents like EDCI/HOBt or DCC to react the benzo[d]thiazole intermediate with 4-cyanobenzoyl chloride, followed by N-alkylation with pyridin-2-ylmethyl halides .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Analytical workflow :

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in pyridine at δ ~8.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and cyano group absorption (~2220 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]+ and fragmentation patterns consistent with the benzamide and thiazole moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

  • Experimental variables : Variations in bacterial strains, inoculum size, or solvent systems (DMSO vs. aqueous buffers) .
  • Structural analogs : Minor substituent changes (e.g., replacing methoxy with trifluoromethyl groups) alter logP and bioavailability, impacting activity .
    • Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparability .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacokinetic profile?

  • Key modifications :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Solubility : Replace the methoxy group with polar substituents (e.g., sulfonamides) to improve aqueous solubility .
    • In vitro assays :
  • CYP inhibition screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

Q. What experimental designs are critical for assessing this compound’s mechanism of action in enzyme inhibition?

  • Enzyme kinetics :

  • IC₅₀ determination : Use fluorogenic substrates for real-time monitoring of target enzymes (e.g., bacterial PPTases) .
  • Binding assays : Surface plasmon resonance (SPR) to measure KD values for enzyme-inhibitor interactions .
    • Computational support : Molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .

Methodological Challenges

Q. How can synthetic yields be improved for large-scale production of this compound?

  • Optimization strategies :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂/XPhos) for Buchwald-Hartwig amination steps .
  • Solvent effects : Use DMA or DMF to enhance solubility of intermediates .
  • Temperature control : Reduce side reactions (e.g., hydrolysis of cyano groups) by maintaining reactions at 0–5°C during acid-sensitive steps .

Q. What analytical techniques address purity discrepancies in HPLC profiles?

  • Troubleshooting :

  • Column selection : Use C18 columns with 3 µm particle size for better resolution of polar impurities .
  • Gradient elution : Optimize acetonitrile/water gradients (e.g., 30% → 70% over 20 min) to separate diastereomers or regioisomers .
  • LC-MS : Couple HPLC with high-resolution MS to identify low-abundance impurities (e.g., de-methylated byproducts) .

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